molecular formula C12H13FN2O4S B2951837 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034546-27-3

3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2951837
CAS RN: 2034546-27-3
M. Wt: 300.3
InChI Key: GOBMFTAYPLOSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the sulfonamide class of compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves the inhibition of specific enzymes or proteins that are involved in various biological processes. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide are dependent on the specific biological process or enzyme that is targeted. This compound has been found to have anti-inflammatory and anti-cancer properties, which may be attributed to its ability to inhibit specific enzymes or proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes or proteins. This makes it a valuable tool for investigating the role of these enzymes or proteins in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes or proteins. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and inflammation-related disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.

Synthesis Methods

The synthesis of 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 5-methylisoxazole-4-methanol in the presence of a base. The resulting intermediate is then reacted with an amine to yield the final product.

Scientific Research Applications

Several studies have been conducted to investigate the biological activities of 3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide. One study found that this compound exhibits potent inhibitory activity against a specific enzyme that is involved in cancer cell proliferation. Another study found that this compound has anti-inflammatory properties and can be used to treat inflammation-related disorders.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4S/c1-8-9(6-14-19-8)7-15-20(16,17)10-3-4-12(18-2)11(13)5-10/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBMFTAYPLOSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

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